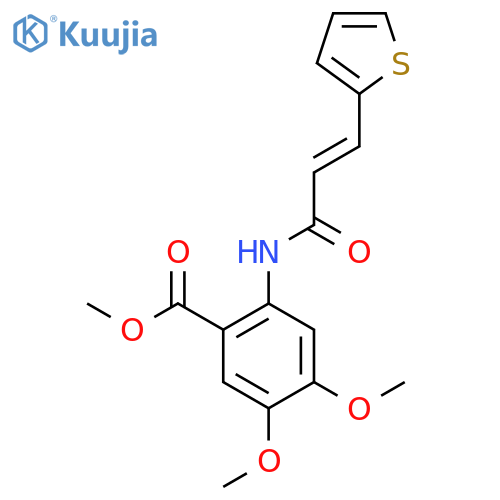

Cas no 868153-97-3 (methyl 4,5-dimethoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enamidobenzoate)

methyl 4,5-dimethoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enamidobenzoate 化学的及び物理的性質

名前と識別子

-

- methyl 4,5-dimethoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enamidobenzoate

- 868153-97-3

- F1736-0632

- methyl 4,5-dimethoxy-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate

- (E)-methyl 4,5-dimethoxy-2-(3-(thiophen-2-yl)acrylamido)benzoate

- METHYL 4,5-DIMETHOXY-2-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE

- AKOS002205210

-

- インチ: 1S/C17H17NO5S/c1-21-14-9-12(17(20)23-3)13(10-15(14)22-2)18-16(19)7-6-11-5-4-8-24-11/h4-10H,1-3H3,(H,18,19)/b7-6+

- InChIKey: ASGALPFMGHWDMO-VOTSOKGWSA-N

- ほほえんだ: S1C=CC=C1/C=C/C(NC1C=C(C(=CC=1C(=O)OC)OC)OC)=O

計算された属性

- せいみつぶんしりょう: 347.08274382g/mol

- どういたいしつりょう: 347.08274382g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 7

- 複雑さ: 470

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 102Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

methyl 4,5-dimethoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enamidobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1736-0632-3mg |

methyl 4,5-dimethoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]benzoate |

868153-97-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1736-0632-5μmol |

methyl 4,5-dimethoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]benzoate |

868153-97-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1736-0632-4mg |

methyl 4,5-dimethoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]benzoate |

868153-97-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1736-0632-5mg |

methyl 4,5-dimethoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]benzoate |

868153-97-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1736-0632-2μmol |

methyl 4,5-dimethoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]benzoate |

868153-97-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1736-0632-1mg |

methyl 4,5-dimethoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]benzoate |

868153-97-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1736-0632-2mg |

methyl 4,5-dimethoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]benzoate |

868153-97-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

methyl 4,5-dimethoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enamidobenzoate 関連文献

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

4. Book reviews

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

methyl 4,5-dimethoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enamidobenzoateに関する追加情報

Methyl 4,5-Dimethoxy-2-(2E)-3-(Thiophen-2-yl)prop-2-enamidobenzoate (CAS No. 868153-97-3): A Comprehensive Overview

Methyl 4,5-dimethoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enamidobenzoate (CAS No. 868153-97-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

The chemical structure of methyl 4,5-dimethoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enamidobenzoate is defined by a benzene ring substituted with methoxy groups at the 4 and 5 positions and an amide group at the 2 position. The amide group is further substituted with a thiophene ring through a double-bonded propenyl linker. This intricate arrangement of functional groups imparts unique physical and chemical properties to the compound, making it an interesting subject for scientific investigation.

One of the key aspects of methyl 4,5-dimethoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enamidobenzoate is its synthesis. Various synthetic routes have been developed to produce this compound efficiently. One common approach involves the reaction of 4,5-dimethoxybenzoyl chloride with thiophene-2-carbaldehyde in the presence of a suitable base, followed by amidation with methylamine. This method yields high purity and yield, making it suitable for large-scale production.

In terms of biological activities, methyl 4,5-dimethoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enamidobenzoate has shown promising results in several areas. Recent studies have demonstrated its potential as an anti-inflammatory agent. The compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Additionally, methyl 4,5-dimethoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enamidobenzoate has been investigated for its anti-cancer properties. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are known to be dysregulated in many cancers.

The pharmacokinetic properties of methyl 4,5-dimethoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enamidobenzoate have also been studied to assess its suitability as a therapeutic agent. Research has indicated that the compound has good oral bioavailability and favorable pharmacokinetic parameters. These characteristics are crucial for ensuring effective drug delivery and sustained therapeutic effects.

In addition to its therapeutic potential, methyl 4,5-dimethoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enamidobenzoate has been explored for its use in diagnostic imaging. The thiophene moiety in the structure can be modified to incorporate radiolabels or fluorescent tags, making it useful for imaging applications such as positron emission tomography (PET) or fluorescence microscopy.

The safety profile of methyl 4,5-dimethoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enamidobenzoate is another important consideration. Toxicological studies have shown that the compound is generally well-tolerated at therapeutic doses with minimal side effects. However, further research is needed to fully understand its long-term safety and potential interactions with other drugs.

In conclusion, methyl 4,5-dimethoxy-2-(2E)-3-(thiophen-2-y l)prop - 0 - en am id ob en zo ate (CAS No. 868153 -97 -3 ) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological activities make it a valuable candidate for further development as a therapeutic agent or diagnostic tool. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

868153-97-3 (methyl 4,5-dimethoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enamidobenzoate) 関連製品

- 1805151-17-0(Ethyl 3-bromo-5-methoxypyridine-2-acetate)

- 1052634-81-7(2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid)

- 2137984-57-5(6-(1-Ethoxyethenyl)pyridin-3-ol)

- 2008495-43-8(benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate)

- 2229631-99-4(O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine)

- 2031268-75-2((3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride)

- 81363-14-6(1-(2,2,2-trifluoroethyl)piperidin-4-one)

- 2308485-22-3((3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid)

- 1423028-99-2(3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride)

- 2365418-99-9(Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate)